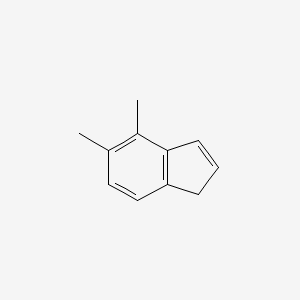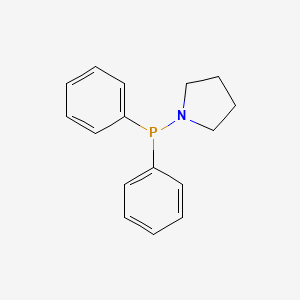
Benzene, (propylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (propylseleno)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a propylseleno group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (propylseleno)- can be achieved through several methods. One common approach involves the reaction of benzene with propylselenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom on the benzene ring with the propylseleno group.
Industrial Production Methods
Industrial production of Benzene, (propylseleno)- may involve more scalable methods such as continuous flow reactors. These reactors allow for the efficient and controlled synthesis of the compound, ensuring high yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (propylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the propylseleno group to a selenol or selenide.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, (propylseleno)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s derivatives are studied for their potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, (propylseleno)- involves its interaction with molecular targets through the propylseleno group. This group can undergo redox reactions, influencing cellular redox balance and modulating various biochemical pathways. The compound’s effects are mediated through its ability to interact with thiol groups in proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, (methylseleno)-
- Benzene, (ethylseleno)-
- Benzene, (butylseleno)-
Uniqueness
Benzene, (propylseleno)- is unique due to the specific length and structure of the propylseleno group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.
Eigenschaften
CAS-Nummer |
22351-63-9 |
|---|---|
Molekularformel |
C9H12Se |
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
propylselanylbenzene |
InChI |
InChI=1S/C9H12Se/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
GPSLQUHFBYTQNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


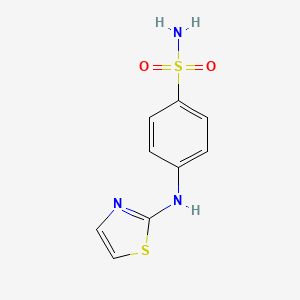
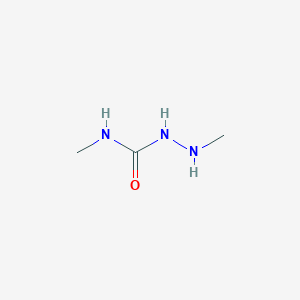
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
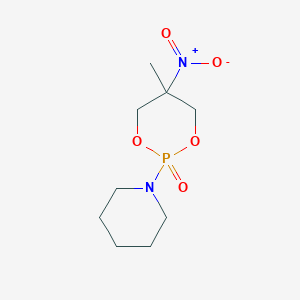


![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)


![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)

